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Compound of Interest

Compound Name: Azepan-4-ol

Cat. No.: B112581

This guide provides an in-depth analysis of the spectroscopic data of Azepan-4-ol, a versatile
heterocyclic compound with applications in pharmaceutical development and chemical
synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this
document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control
of this compound.

Introduction: The Structural Significance of Azepan-
4-ol

Azepan-4-ol, also known as 4-hydroxyazepane, possesses a seven-membered azepane ring
with a hydroxyl group at the 4-position. This structure provides a unique combination of a
secondary amine and a secondary alcohol, making it a valuable building block in the synthesis
of more complex molecules, particularly those with potential therapeutic applications.[1][2]
Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity,
and for understanding its chemical behavior in various synthetic transformations.

This guide will delve into the practical aspects of acquiring and interpreting the *H NMR, 13C
NMR, IR, and Mass Spectra of Azepan-4-ol. The causality behind experimental choices and
the logic of spectral interpretation will be emphasized to provide a field-proven perspective on
the characterization of this important molecule.

Molecular Structure and Spectroscopic Correlation
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The structural features of Azepan-4-ol directly correlate with the signals observed in its various
spectra. Understanding these relationships is key to its characterization.

Caption: Molecular Structure of Azepan-4-ol with atom numbering.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a
molecule. For Azepan-4-ol, the *H NMR spectrum provides distinct signals for the protons on
the azepane ring and the hydroxyl and amine groups.

Experimental Protocol: *H NMR

o Sample Preparation: Dissolve approximately 5-10 mg of Azepan-4-ol in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs or D20). The choice of solvent is critical; CDCIs will show the
signals for the exchangeable N-H and O-H protons, while D20 will exchange with these
protons, causing their signals to disappear. This phenomenon can be used to confirm their
assignment.

e Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

e Parameters:

o

Pulse Sequence: Standard single-pulse sequence.

o

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Interpretation and Causality

The *H NMR spectrum of Azepan-4-ol is expected to show several multiplets corresponding to
the diastereotopic protons of the methylene groups in the flexible seven-membered ring. The
chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen
atoms.
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Expected Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)

H-4 (methine) ~3.8 Multiplet 1H

H-2, H-7 (methylene )

) ~2.7-3.0 Multiplet 4H

adjacent to N)

H-3, H-6 (methylene) ~1.6-1.9 Multiplet 4H

H-5 (methylene) ~15-17 Multiplet 2H
Variable (typicall

N-H (typically Singlet (broad) 1H
broad)
Variable (typicall

O-H (typically Singlet (broad) 1H

broad)

Table 1: Predicted *H NMR Spectral Data for Azepan-4-ol.
Causality of Chemical Shifts:

e The methine proton at C-4 is deshielded due to the adjacent electron-withdrawing hydroxyl
group, hence its downfield chemical shift.

» The methylene protons at C-2 and C-7 are adjacent to the nitrogen atom, which also exerts a
deshielding effect, placing their signals downfield compared to other methylene groups.

e The remaining methylene protons at C-3, C-5, and C-6 are in a more shielded environment,
resulting in upfield signals.

e The chemical shifts of the N-H and O-H protons are highly dependent on concentration,
temperature, and solvent due to hydrogen bonding. Their signals are often broad.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. In the case of
Azepan-4-ol, the 13C NMR spectrum will show distinct signals for each of the six carbon atoms
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in the ring.

Experimental Protocol: **C NMR

o Sample Preparation: A slightly more concentrated sample than for *H NMR is often beneficial
(20-50 mg in 0.5-0.7 mL of deuterated solvent).

 Instrumentation: Performed on the same NMR spectrometer as the *H NMR.
e Parameters:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

o Number of Scans: A higher number of scans (e.g., 256 or more) is typically required due to
the low natural abundance of 3C.

o Relaxation Delay: 2-5 seconds.

Data Interpretation and Causality

The proton-decoupled 3C NMR spectrum of Azepan-4-ol will display six distinct signals,
reflecting the symmetry of the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
C-4 (methine) ~70
C-2, C-7 (methylene adjacent to N) ~50
C-3, C-6 (methylene) ~35
C-5 (methylene) ~30

Table 2: Predicted 13C NMR Spectral Data for Azepan-4-ol.

Causality of Chemical Shifts:

e The C-4 carbon, bonded to the electronegative oxygen atom, is the most deshielded and
appears furthest downfield.
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e The C-2 and C-7 carbons, adjacent to the nitrogen, are also deshielded and appear at an
intermediate chemical shift.

e The remaining methylene carbons, C-3, C-5, and C-6, are in a more shielded environment
and appear at higher field.
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Caption: Correlation of Azepan-4-ol's structure with its predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
vibrations of its bonds. The IR spectrum of Azepan-4-ol will prominently feature absorptions
corresponding to the O-H, N-H, and C-H bonds.

Experimental Protocol: IR Spectroscopy

e Sample Preparation:

o Neat (liquid film): If Azepan-4-ol is a liquid at room temperature, a thin film can be placed
between two salt plates (e.g., NaCl or KBr).

o KBr Pellet (solid): If it is a solid, a small amount can be ground with dry KBr powder and
pressed into a thin pellet.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
e Parameters:

o Spectral Range: 4000-400 cm~1.

o Number of Scans: 16-32 scans.

o Resolution: 4 cm1.

Data Interpretation and Causality

The IR spectrum of Azepan-4-ol will show characteristic absorption bands for its functional
groups.
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Expected

Vibrational Mode Intensity Appearance
Wavenumber (cm~?)

O-H stretch (alcohol) 3200-3600 Strong Broad

N-H stretch ) Sharp (often overlaps
_ 3300-3500 Medium _

(secondary amine) with O-H)

C-H stretch (alkane) 2850-3000 Strong Sharp

C-O stretch (alcohol) 1000-1260 Strong Sharp

N-H bend (amine) 1550-1650 Medium Sharp

Table 3: Predicted IR Absorption Bands for Azepan-4-ol.

Causality of Absorptions:

e The broad O-H stretch is a result of hydrogen bonding between Azepan-4-ol molecules.

e The N-H stretch of the secondary amine is typically less broad than the O-H stretch.

e The strong C-H stretching vibrations are characteristic of the saturated alkyl portions of the

molecule.

e The C-O stretch is a key indicator of the alcohol functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled

with chromatography, via a GC or LC system.

 lonization Method: Electron lonization (EI) is a common method for this type of molecule.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
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Data Interpretation and Causality

The mass spectrum of Azepan-4-ol will show a molecular ion peak (M*) and various fragment
ions. The molecular weight of Azepan-4-ol (CeH13NO) is 115.17 g/mol .[3]

m/z Proposed Fragment Significance
115 [CeH13NOJ* Molecular lon (M)
114 [M-H]* Loss of a hydrogen atom
98 [M-OH]* Loss of the hydroxyl group
86 [M-CzHs]* Cleavage of the azepane ring
70 [M-CzHsN]* Further fragmentation
Common alkyl or nitrogen-
57 [CaHo]* or [C3HsN]* o
containing fragments
Alpha-cleavage adjacent to the
44 [C2HsN]*

nitrogen

Table 4: Predicted Mass Spectrometry Fragmentation for Azepan-4-ol.

Causality of Fragmentation:

The molecular ion peak at m/z 115 confirms the molecular weight of the compound.

Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common
fragmentation pathway for amines and is expected to produce characteristic fragment ions.

The loss of the hydroxyl group (M-17) is a typical fragmentation for alcohols.

Cleavage of the seven-membered ring can lead to a variety of smaller fragment ions.
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Caption: Proposed mass spectrometry fragmentation pathways for Azepan-4-ol.

Conclusion

The comprehensive spectroscopic analysis of Azepan-4-ol, integrating *H NMR, 13C NMR, IR,
and MS data, provides a robust framework for its unequivocal identification and
characterization. This guide has detailed the expected spectral features and the underlying
principles governing them, offering a practical resource for scientists and researchers. The
application of these technigues in a synergistic manner is essential for ensuring the quality and
integrity of Azepan-4-ol in its various applications, from fundamental research to
pharmaceutical manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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